hemoglobin Fukuyama

Hemoglobinopathy Diagnosis Clinical Chemistry Analytical Method Validation

Hemoglobin Fukuyama (Hb Fukuyama) is a rare structural variant of human adult hemoglobin, classified as a β-globin chain variant. It is defined by a single amino acid substitution, histidine to tyrosine, at position 77 of the β-globin chain, corresponding to the HBB gene mutation c.232C>T (p.His78Tyr).

Molecular Formula C119H196N34O32S
Molecular Weight 0
CAS No. 117101-80-1
Cat. No. B1168132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehemoglobin Fukuyama
CAS117101-80-1
Synonymshemoglobin Fukuyama
Molecular FormulaC119H196N34O32S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hemoglobin Fukuyama CAS 117101-80-1 for Hemoglobinopathy Research and Diagnostic Interference Studies


Hemoglobin Fukuyama (Hb Fukuyama) is a rare structural variant of human adult hemoglobin, classified as a β-globin chain variant [1]. It is defined by a single amino acid substitution, histidine to tyrosine, at position 77 of the β-globin chain, corresponding to the HBB gene mutation c.232C>T (p.His78Tyr) [2][3]. This compound is essential for investigating the clinical and analytical consequences of specific hemoglobinopathies and serves as a critical reference material for validating clinical diagnostic methods [4].

Why Hemoglobin Fukuyama Cannot Be Interchanged with Other β-Globin Variants or Wild-Type Hemoglobin


Generic substitution fails because Hb Fukuyama possesses a unique physicochemical profile and clinical signature that differentiates it from even closely related variants. Its specific His→Tyr mutation at β77(EF1) imparts a distinct chromatographic behavior [1], a defined level of instability [2], and a characteristic quantitative expression in heterozygotes [3]. These properties are not shared by wild-type hemoglobin or other variants, such as Hb J-Iran (His→Asp) or Hb Costa Rica (His→Arg) at the same position. Consequently, using a generic alternative in research or diagnostic validation risks experimental irreproducibility, inaccurate quantification, and misinterpretation of clinical findings [4].

Quantitative Differentiation of Hemoglobin Fukuyama: Key Performance and Characterization Data


Hb Fukuyama Displays a Unique HPLC Elution Profile Distinct from HbA and HbA1c

Hb Fukuyama's distinct chromatographic behavior is a primary differentiator. In cation-exchange high-performance liquid chromatography (HPLC), a standard method for hemoglobin analysis, Hb Fukuyama (Hb X) elutes ahead of normal adult hemoglobin (Hb A) and co-elutes with glycated hemoglobin (HbA1c) [1]. This specific elution pattern is a critical factor in its identification and is a key reason for its interference in HbA1c quantification, setting it apart from variants that elute elsewhere [2].

Hemoglobinopathy Diagnosis Clinical Chemistry Analytical Method Validation

Hb Fukuyama Exhibits Slight Instability with Normal Hematology, Distinguishing It from Clinically Silent and Severely Unstable Variants

Hb Fukuyama is classified as a slightly unstable hemoglobin. In the isopropanol stability test, it demonstrates abnormal precipitation, a property it shares with Hb Tacoma and Hb K-Ibadan [1]. However, unlike many other unstable variants that lead to chronic hemolytic anemia, patients heterozygous for Hb Fukuyama exhibit normal hematological findings and no clinical signs of hemolysis [2]. This distinct phenotype of 'slight instability without clinical consequence' differentiates it from both stable variants (like HbA) and those with severe instability (e.g., Hb Köln).

Hemoglobin Stability Pathophysiology Hemoglobinopathy Research

Heterozygote Expression of Hb Fukuyama (30-47%) Is Quantitatively Distinct from Mutations at the Same Residue

The level of Hb Fukuyama in heterozygous carriers is not fixed; it is modulated by the individual's alpha-globin gene status. In a heterozygote with four functional alpha-globin genes, Hb Fukuyama comprises approximately 47% of total hemoglobin [1][2]. In contrast, an individual with a concurrent alpha-thalassemia-1 heterozygosity had a significantly lower proportion of 31-34% [3]. This quantitative range (30-47%) is a specific characteristic that distinguishes it from other variants, including those with mutations at the same β77 position, such as Hb J-Iran (His→Asp, 30-45% in heterozygotes) [2] and Hb Costa Rica (His→Arg, present as a minor ~5% component due to somatic mosaicism) [4].

Genotype-Phenotype Correlation Protein Expression Hemoglobin Synthesis

Hb Fukuyama Is Associated with a Specific Microcytic Hypochromic Anemia Phenotype

Recent case reports provide a clear hematological phenotype associated with Hb Fukuyama. A diagnosed individual exhibited microcytic hypochromic anemia, characterized by a low hemoglobin (Hb) level of 64 g/L, a mean corpuscular volume (MCV) of 71.5 fL, and a mean corpuscular hemoglobin (MCH) of 21.5 pg [1]. This is distinct from the phenotype of another variant, Hb Saint Etienne (HBB:c.279C>G), which in a proband caused macrocytic hypochromic anemia with an Hb level of 116 g/L, MCV of 102.2 fL, and MCH of 29.4 pg [2]. The specific pattern of microcytosis and hypochromia in Hb Fukuyama differentiates it clinically from variants with other erythrocyte indices.

Hematology Clinical Phenotyping Hemoglobinopathy

Hb Fukuyama Is a Well-Documented Interferent in HbA1c Quantification by HPLC

Hb Fukuyama is a recognized and significant interferent in the quantification of glycated hemoglobin (HbA1c) via HPLC, a cornerstone of diabetes management [1]. Its presence creates an abnormal peak that can lead to erroneous HbA1c results. The specific interference pattern caused by its co-elution with HbA1c in common cation-exchange HPLC assays is a critical differentiator from many other hemoglobin variants that either do not interfere or interfere through different mechanisms (e.g., in immunoassays or capillary electrophoresis) [2]. This property is leveraged in research to test and validate the robustness and accuracy of new and existing HbA1c diagnostic platforms.

Clinical Chemistry Analytical Interference Diabetes Management

High-Value Research and Industrial Applications for Hemoglobin Fukuyama


Validation of Clinical HbA1c Assays for Interference Testing

Given its documented interference with HPLC-based HbA1c assays, Hb Fukuyama is an ideal positive control for diagnostic manufacturers and clinical laboratories. It can be used to challenge new assay platforms (e.g., immunoassays, capillary electrophoresis, novel HPLC columns) to ensure they can either resolve the variant peak or flag the sample as requiring an alternative method, thereby safeguarding against erroneous diabetes diagnoses [1].

Investigating Genotype-Phenotype Correlations in Hemoglobinopathies

The well-defined hematological phenotype of Hb Fukuyama (microcytic hypochromic anemia) [2], coupled with its known expression levels in various alpha-globin gene backgrounds [3], makes it a precise tool for studying how specific structural mutations translate into clinical manifestations. It serves as a distinct data point in comparative studies of β77(EF1) variants.

Research on Hemoglobin Stability and Protein Folding

Hb Fukuyama's classification as 'slightly unstable' [4], with in vitro evidence of instability but no in vivo hemolysis, presents a unique biochemical model. It is highly valuable for investigating the molecular determinants of hemoglobin stability and the threshold at which a structural defect triggers clinical pathology, especially when compared to other unstable variants like Hb Köln.

Development of Chromatographic and Electrophoretic Standards

Hb Fukuyama's unique chromatographic and electrophoretic mobility (eluting ahead of Hb A and co-migrating with HbA1c) [5] makes it a useful reference material for calibrating and validating analytical separation systems used in hemoglobinopathy screening and diagnosis. Its inclusion in control mixtures ensures accurate identification and quantification of unknown hemoglobin fractions.

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